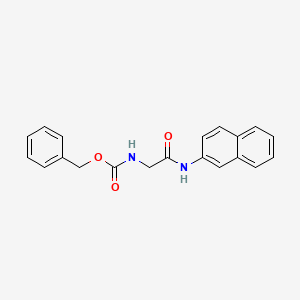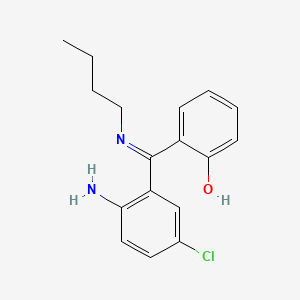![molecular formula C21H48BN3O3 B15348455 Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate CAS No. 94266-00-9](/img/structure/B15348455.png)
Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate is an organoboron compound known for its unique chemical properties and versatility in various applications. This compound is characterized by the presence of boron coordinated with three 3-(dimethylamino)-2,2-dimethylpropyl groups, making it a valuable reagent in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate typically involves the reaction of boron trihalides with 3-(dimethylamino)-2,2-dimethylpropyl lithium or Grignard reagents. The general reaction can be represented as follows:
BX3+3LiC6H4N(CH3)2→B[C6H4N(CH3)2]3+3LiX
where (X) is a halogen (e.g., Cl, Br).
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation and recrystallization to achieve high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of borate esters.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of borohydrides.
Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an inert solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles such as alkoxides, thiolates; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Borate esters
Reduction: Borohydrides
Substitution: Substituted borates
Scientific Research Applications
Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which have applications in electronics and aerospace.
Mechanism of Action
The mechanism by which Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate exerts its effects is primarily through its ability to coordinate with various substrates, facilitating chemical transformations. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, while the dimethylamino groups provide steric and electronic stabilization. This dual functionality allows the compound to participate in a variety of catalytic cycles and reaction pathways.
Comparison with Similar Compounds
Tris(dimethylamino)borane: Another organoboron compound with similar reactivity but different steric properties.
Tris(2-dimethylaminoethyl)amine: A
Properties
CAS No. |
94266-00-9 |
|---|---|
Molecular Formula |
C21H48BN3O3 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
tris[3-(dimethylamino)-2,2-dimethylpropyl] borate |
InChI |
InChI=1S/C21H48BN3O3/c1-19(2,13-23(7)8)16-26-22(27-17-20(3,4)14-24(9)10)28-18-21(5,6)15-25(11)12/h13-18H2,1-12H3 |
InChI Key |
ZOMVQCXUYPVEPS-UHFFFAOYSA-N |
Canonical SMILES |
B(OCC(C)(C)CN(C)C)(OCC(C)(C)CN(C)C)OCC(C)(C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


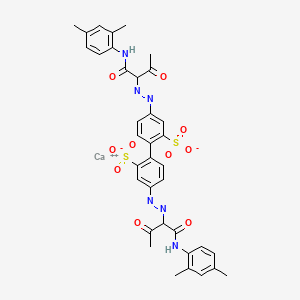
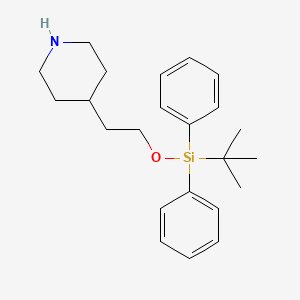
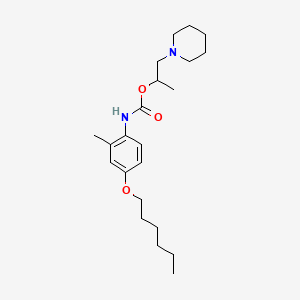

![1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B15348385.png)
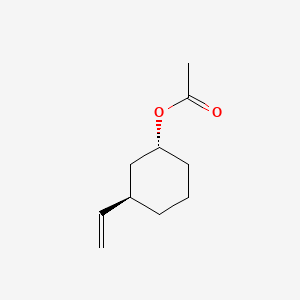
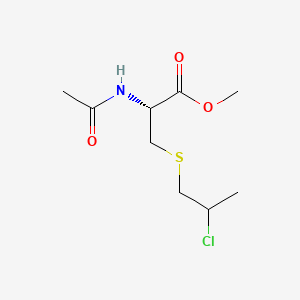

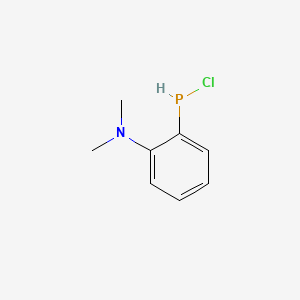
![N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide](/img/structure/B15348418.png)
